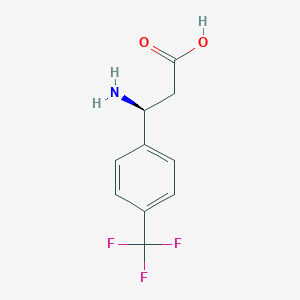

(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Übersicht

Beschreibung

(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in protein synthesis.

Mode of Action

As a derivative of phenylalanine, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin .

Pharmacokinetics

As a derivative of phenylalanine, it is expected to be absorbed and distributed in the body following ingestion, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Biologische Aktivität

(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, often referred to as (S)-TFMPA, is an amino acid derivative notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁F₃N₂O₂

- Molar Mass : 233.19 g/mol

- Chirality : The compound possesses a chiral center, making it exist in two enantiomeric forms, with (S)-TFMPA being the biologically active isomer.

The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better cellular penetration and interaction with biological targets compared to non-fluorinated analogs.

(S)-TFMPA primarily acts as a modulator of neurotransmitter systems. Its mechanism involves:

- Receptor Binding : It has been identified as an antagonist at specific neurotransmitter receptors, particularly those involved in glutamate signaling pathways. This interaction is crucial for its potential neuroprotective effects.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that play roles in inflammatory pathways and cancer progression .

Neuropharmacological Effects

Research indicates that (S)-TFMPA may influence neuronal excitability and synaptic transmission due to its effects on glutamate receptors. Studies have demonstrated:

- Antagonistic Activity : It inhibits N-methyl-D-aspartate (NMDA) receptors, which are critical in excitatory neurotransmission and implicated in neurodegenerative diseases .

- Potential Therapeutic Uses : Due to its receptor modulation properties, (S)-TFMPA is being investigated for treating conditions such as epilepsy and Alzheimer's disease.

Anticancer Properties

(S)-TFMPA's role in cancer therapy is under investigation:

- Cytotoxicity Studies : In vitro studies have shown that (S)-TFMPA exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancer cells. The compound demonstrated an IC50 value above 100 µM, indicating moderate cytotoxicity without significant toxicity to normal cells .

- Mechanistic Insights : The compound may induce apoptosis through modulation of apoptotic pathways influenced by receptor interactions.

Comparative Analysis with Similar Compounds

The structural uniqueness of (S)-TFMPA allows for comparison with other related compounds. Below is a table summarizing some similar compounds and their properties:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid | C₉H₈F₃NO₂ | 0.86 |

| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | C₉H₈F₃NO₂ | 0.86 |

| 4-(Trifluoromethyl)-L-phenylalanine | C₉H₈F₃N | 0.84 |

| (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | C₁₀H₁₁F₃N₂O₂ | 1.00 |

The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of (S)-TFMPA compared to other amino acids, contributing to its distinct pharmacological properties.

Case Studies

- Neuroprotective Effects :

- Anticancer Activity :

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of complex peptides by sequentially adding amino acids to a growing chain. The incorporation of this compound facilitates the synthesis of peptides with enhanced biological activity due to the unique properties imparted by the trifluoromethyl group .

Case Studies

- Peptide Therapeutics : Research has demonstrated that peptides synthesized using this compound exhibit improved binding affinities to target proteins, enhancing their therapeutic efficacy in drug development .

Drug Development

Pharmaceutical Applications

The compound's unique properties make it valuable in the pharmaceutical industry for developing new drugs, particularly those targeting specific protein interactions. Its lipophilicity aids in improving bioavailability and metabolic stability of drug candidates .

Notable Research Findings

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.

Neuroscience Research

Modulation of Neurotransmitter Systems

this compound plays a crucial role in studying neurotransmitter systems and receptor interactions. It has been investigated for its potential to act as an antagonist at certain glutamate receptors, which are critical in neurological processes.

Research Insights

- Neuroprotective Strategies : The compound's ability to influence synaptic transmission and plasticity suggests potential applications in treating neurodegenerative diseases .

Bioconjugation Techniques

Facilitating Targeted Drug Delivery

This compound is employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is essential for developing targeted drug delivery systems that enhance therapeutic outcomes while minimizing side effects .

Industrial Applications

Material Science

The unique properties of this compound also extend to industrial applications, including the development of new materials with specific characteristics such as polymers and coatings.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363266 | |

| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790203-84-8 | |

| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 790203-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.